2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol
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Description
Synthesis Analysis
The synthesis of compounds related to 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol involves several steps, including cyclization reactions and the formation of pyrazole derivatives from precursor molecules. For example, the synthesis of cis-and trans-isomeric 1-(buta-1,3-dien-1-yl)-1H-pyrazoles, which are related in structure, has been achieved through reactions with β-methylacrolein diethyl acetal followed by 1,4-cleavage of the nucleophilic substitution products (Attaryan et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including those similar to 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol, often features hydrogen-bonded arrangements that significantly influence their physical and chemical behaviors. For instance, hydrogen-bonded chains and sheets have been identified in compounds such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, highlighting the importance of intermolecular interactions in defining the crystal structure (Portilla et al., 2007).
Chemical Reactions and Properties
The reactivity of pyrazole derivatives, including those structurally related to 2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol, can be explored through their involvement in various chemical reactions. The Diels-Alder reactions of butadienylpyrazoles, for instance, provide insights into the reactivity patterns of these compounds, demonstrating their potential in synthetic organic chemistry (Attaryan et al., 2008).
Physical Properties Analysis
The physical properties of pyrazole derivatives are closely related to their molecular structures. For example, the crystalline architectures of these compounds can be significantly influenced by hydrogen bonding and other weak molecular interactions, as seen in the variety of crystalline forms exhibited by similar compounds (Zhu et al., 2014).
Future Directions
The future directions for “2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol” could involve further exploration of its potential biological activities and applications in various fields. As a pyrazole derivative, it may have potential in drug development given the wide range of biological activities exhibited by other pyrazole compounds .
properties
IUPAC Name |
2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-8(2,11)4-3-7-5-9-10-6-7/h5-6,11H,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIKJLUCMCPTKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CNN=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(1H-pyrazol-4-yl)but-3-yn-2-ol |
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